molecular formula C11H13Cl B1358908 2-Chloro-4-(3-methylphenyl)-1-butene CAS No. 731772-17-1

2-Chloro-4-(3-methylphenyl)-1-butene

Cat. No. B1358908
CAS RN: 731772-17-1
M. Wt: 180.67 g/mol
InChI Key: JLBNONHIMLZSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-methylphenyl)-1-butene, also known as 2C-4-Methyl-1-butene, is an organic compound belonging to the class of substituted alkenes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2C-4-Methyl-1-butene has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and material science.

Scientific Research Applications

Bioactivation and Metabolic Pathways

Bioactivation of 1-Chloro-2-Hydroxy-3-Butene : 1-Chloro-2-hydroxy-3-butene (CHB), a metabolite of 1,3-butadiene (a known carcinogen), is bioactivated by rat liver microsomes. This process involves converting CHB to 1-chloro-3-buten-2-one (CBO) and 1-chloro-3,4-epoxy-2-butanol (CEB) through cytochrome P450s. The study highlights the metabolism's Michaelis-Menten kinetics and identifies CBO as the dominant product, which is significant for understanding CHB's role in carcinogenicity and its potential use as a biomarker in exposure studies (Wang et al., 2018).

Chemical Reactions and Synthesis

Reactivity of Disilyne RSi≡SiR with π-Bonds : The study explores the reactions of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with butenes and phenylacetylene. It reveals stereospecific reactions leading to disilacyclobutenes and a 1,2-disilabenzene derivative, providing insights into the reactivity of silicon compounds with π-bonds (Kinjo et al., 2007).

Reaction Kinetics and Mechanisms

Kinetics of Chlorine Atom Reactions with Alkenes : This research investigates the reaction kinetics of atomic chlorine with a series of alkenes, including 1-butene, cis-2-butene, and trans-2-butene. The study establishes a structure–reactivity scheme that considers the degree of alkyl substitution at the double bond and allylic carbons, offering valuable data for understanding atmospheric chemistry in marine boundary layers (Ezell et al., 2002).

Mechanism of Action

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNONHIMLZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641122
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-17-1
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.